

Commercial Suppliers and Hypothetical Research Applications of D-Idose- $^{18}\text{O}_2$

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Compound of Interest

Compound Name: D-Idose-18O2

Cat. No.: B15142495

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose, a rare aldohexose sugar, is an epimer of D-glucose at the C-3 and C-4 positions. While its biological roles are not as extensively studied as more common sugars, its unique stereochemistry makes it a subject of interest in glycobiology and metabolic research. The incorporation of stable isotopes, such as ^{18}O , into D-idose provides a powerful tool for tracing its metabolic fate and understanding its interactions within complex biological systems. This technical guide provides an overview of the commercial availability of D-Idose- $^{18}\text{O}_2$ for research purposes and presents a hypothetical experimental framework for its application in metabolic studies, complete with detailed protocols and pathway visualizations.

Commercial Availability of D-Idose- $^{18}\text{O}_2$

The availability of isotopically labeled sugars is crucial for advanced metabolic research. Several specialized chemical suppliers offer D-Idose with ^{18}O enrichment. The following table summarizes the known commercial suppliers and their product specifications.

Supplier	Product Name	Catalog Number	Isotopic Enrichment	Molecular Formula	Purity	Notes
Alfa Chemistry	D-[3,4- ¹⁸ O ₂]idose	ACMA0002 5813	≥98 atom % ¹⁸ O	C ₆ H ₁₂ ¹⁸ O ₂ O ₄	Not specified	For experimental/research use.
Omicron Biochemicals, Inc.	D-[3,4- ¹⁸ O ₂]idose	IDO-018	Not specified	Not specified	High Purity	-
CLEARSY NTH	D-[3,4- ¹⁸ O ₂]idose	CS-T-69424	Not specified	Not specified	Not specified	Useful research chemical.

Note: Researchers should contact the suppliers directly for the most current product specifications, availability, and pricing.

Hypothetical Research Application: Tracing the Metabolic Fate of D-Idose-¹⁸O₂ in a Cellular Model

While published research specifically utilizing D-Idose-¹⁸O₂ is not readily available, its application can be extrapolated from established methodologies for other ¹⁸O-labeled metabolites. The following section outlines a hypothetical experimental design to trace the metabolic fate of D-Idose-¹⁸O₂ in a mammalian cell line, such as HepG2 (a human liver cancer cell line), to investigate its potential entry into central carbon metabolism.

Experimental Objective

To determine if D-Idose-¹⁸O₂ is metabolized and incorporated into downstream metabolic pathways, such as glycolysis or the pentose phosphate pathway, in HepG2 cells.

Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling:

- HepG2 cells are cultured in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- For the labeling experiment, cells are seeded in 6-well plates and grown to 80% confluency.
- On the day of the experiment, the standard medium is replaced with a glucose-free DMEM.
- Cells are then incubated with DMEM containing 10 mM D-[3,4-¹⁸O₂]idose for various time points (e.g., 0, 1, 4, 12, and 24 hours).

2. Metabolite Extraction:

- At each time point, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
- Metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each well.
- The plates are incubated at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
- The cell lysate is scraped and transferred to a microcentrifuge tube.
- The samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Preparation for Mass Spectrometry:

- The dried metabolite extract is reconstituted in a suitable solvent for mass spectrometry analysis, typically 50% acetonitrile in water.
- The reconstituted sample is vortexed and centrifuged to remove any remaining insoluble material.
- The supernatant is transferred to an autosampler vial for analysis.

4. Mass Spectrometry Analysis:

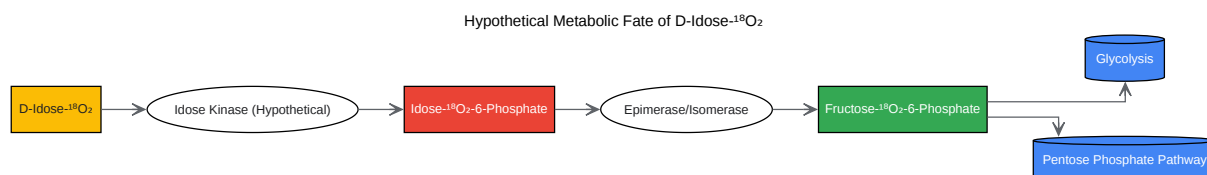
- Metabolites are analyzed using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with a liquid chromatography system (LC-MS).
- Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for separating polar metabolites like sugar phosphates.
- The mass spectrometer is operated in negative ion mode to detect phosphorylated intermediates of glycolysis and the pentose phosphate pathway.
- A full scan analysis is performed to detect all ions within a specified mass range.
- Data-dependent MS/MS fragmentation is used to confirm the identity of metabolites.

5. Data Analysis and Interpretation:

- The raw mass spectrometry data is processed using specialized software (e.g., Xcalibur, Compound Discoverer) to identify and quantify metabolites.
- The presence of ^{18}O -labeled metabolites is determined by looking for mass shifts in the expected downstream products of idose metabolism. For example, if D-idose is converted to a hexose phosphate, a mass increase of 2 or 4 Da (depending on whether one or both ^{18}O atoms are retained) would be expected.
- The fractional labeling of each metabolite is calculated to determine the extent of D-Idose- $^{18}\text{O}_2$ incorporation over time.

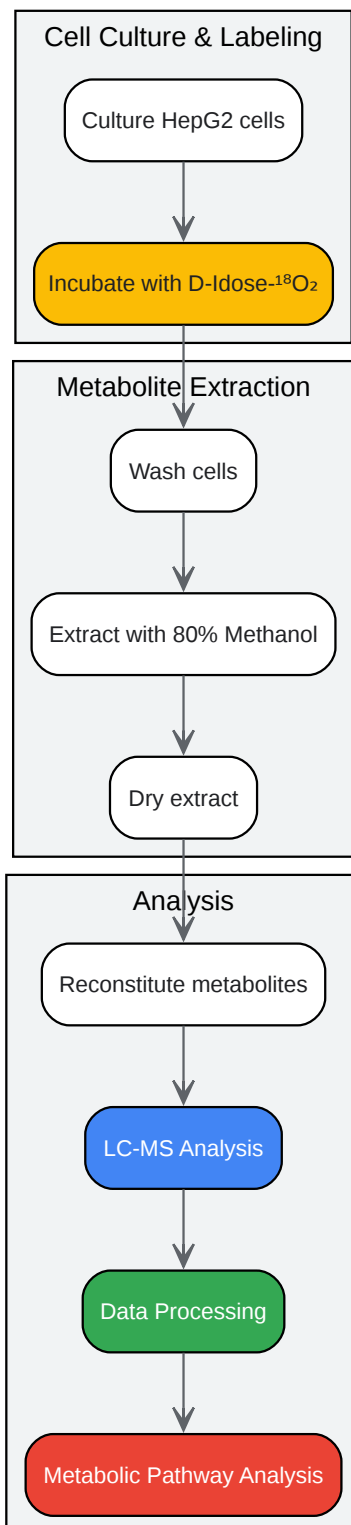
Visualizing the Hypothetical Metabolic Pathway and Workflow

To further illustrate the proposed research, the following diagrams were created using the DOT language.



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Caption: Hypothetical metabolic pathway of D-Idose- $^{18}\text{O}_2$.

Experimental Workflow for D-Idose- $^{18}\text{O}_2$ Metabolic Tracing[Click to download full resolution via product page](#)Caption: Experimental workflow for tracing D-Idose- $^{18}\text{O}_2$ metabolism.

Conclusion

The commercial availability of D-Idose- $^{18}\text{O}_2$ from specialized suppliers opens up new avenues for metabolic research. Although specific applications of this isotopically labeled sugar have yet to be widely published, the hypothetical experimental framework presented here provides a robust starting point for researchers interested in exploring the metabolic fate of D-idose. The use of stable isotope tracing, coupled with high-resolution mass spectrometry, offers a powerful approach to elucidate the roles of rare sugars in cellular metabolism, potentially uncovering novel pathways and therapeutic targets. Researchers are encouraged to adapt and refine these methodologies to suit their specific biological questions.

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